molecular formula C11H17NO2S B2632063 Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 2026427-28-9

Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B2632063
CAS No.: 2026427-28-9
M. Wt: 227.32
InChI Key: SOQFDDVBNRNEQV-UHFFFAOYSA-N
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Description

Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure features a cyclopentyl group attached to a bicyclic system containing sulfur and nitrogen atoms, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the cyclopentyl group. Commonly used reagents and conditions include:

    Formation of the Bicyclic Core: This step often involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. Reagents such as sulfur dichloride and amines are commonly used.

    Introduction of the Cyclopentyl Group: This step involves the alkylation of the bicyclic core with cyclopentyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production typically requires the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its bicyclic structure allows it to interact with specific biological targets.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.

    Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate can be compared with other similar compounds, such as:

    N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide: This compound has a similar bicyclic structure but differs in the functional group attached to the bicyclic core.

    This compound derivatives: Various derivatives of the compound can be synthesized by modifying the functional groups, leading to different chemical and biological properties.

The uniqueness of Cyclopentyl 2-thia-5-azabicyclo[22

Properties

IUPAC Name

cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c13-11(14-9-3-1-2-4-9)12-6-10-5-8(12)7-15-10/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQFDDVBNRNEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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